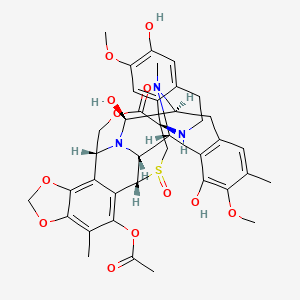

Trabectedine Impurity B

Description

Properties

Molecular Formula |

C39H43N3O12S |

|---|---|

Molecular Weight |

777.8 g/mol |

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24λ4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O12S/c1-16-9-20-10-22-37(46)42-23-13-51-38(47)39(21-12-25(49-5)24(44)11-19(21)7-8-40-39)14-55(48)36(30(42)29(41(22)4)26(20)31(45)32(16)50-6)28-27(23)35-34(52-15-53-35)17(2)33(28)54-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+,55?/m0/s1 |

InChI Key |

UXTFBUVODQNPJE-MAKDMNOISA-N |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Origin of Product |

United States |

Formation Pathways and Origins of Trabectedine Impurity B

Process-Related Impurity Generation During Trabectedine Chemical Synthesis

The manufacturing of Trabectedin (B1682994) is a complex multi-step process, which was developed to overcome the extremely low abundance of the compound from its natural source, the tunicate Ecteinascidia turbinata. nih.gov Initially produced via total synthesis, a more viable semi-synthetic process starting from the readily available antibiotic cyanosafracin B was later developed. nih.gov Within such intricate synthetic sequences, specific reaction conditions or residual reagents can lead to the formation of Impurity B.

Byproduct Formation from Specific Reaction Steps within the Synthetic Route

The core structure of Trabectedin contains a sulfide (B99878) moiety that is susceptible to oxidation. While specific reaction steps that lead to the formation of the sulfoxide (B87167) as a byproduct are not extensively detailed in publicly available literature, it is understood that any step involving oxidative reagents or conditions, or even prolonged exposure to atmospheric oxygen, can potentially lead to the formation of Trabectedine Impurity B. The synthesis of complex molecules like Trabectedin often involves numerous reagents and intermediate stages where trace amounts of oxidizing contaminants or side reactions can occur. beilstein-journals.orgmdpi.com Process chemists focus on minimizing these side reactions through careful control of reaction parameters and purification of intermediates.

Contribution of Impurities from Starting Materials and Reagents in the Trabectedine Manufacturing Process

The quality of starting materials and reagents is paramount in controlling the impurity profile of the final API. The semi-synthetic route to Trabectedin begins with cyanosafracin B, a fermentation product. nih.gov Impurities inherent to the starting material or reagents used throughout the synthesis, such as trace metals or peroxides in solvents, can act as catalysts for the oxidation of the sulfide group to a sulfoxide. For instance, residual oxidizing agents from a previous step or contaminants in a solvent could carry over and react with Trabectedin or its precursors in a subsequent stage, generating Impurity B. Therefore, stringent quality control of all materials used in the manufacturing process is a critical checkpoint for limiting the formation of this and other impurities.

Degradation Mechanisms Contributing to this compound Formation

This compound is a well-recognized degradation product. Its formation is primarily driven by oxidation. The stability of the Trabectedin molecule is evaluated through forced degradation studies, which intentionally expose the API to harsh conditions to identify potential degradants and establish degradation pathways. nih.govgoogle.com

Oxidative Degradation Pathways Leading to Sulfoxide Formation

The principal mechanism for the formation of this compound as a degradant is the oxidation of the sulfide linkage. This transformation is a common degradation pathway for pharmaceuticals containing sulfide functional groups. The presence of oxidizing agents, such as peroxides, or exposure to atmospheric oxygen can facilitate this conversion. The data from forced degradation studies, which are a regulatory requirement, help to elucidate these pathways and develop stability-indicating analytical methods capable of separating and quantifying such degradants.

Influence of Controlled Stress Conditions on Impurity B Generation

Forced degradation studies are essential for understanding how a drug substance behaves under various environmental stresses. These studies typically involve exposing the drug to heat, light, and a range of pH conditions, as well as oxidative stress. For a molecule like Trabectedin, oxidative and thermal stress are particularly relevant for the generation of Impurity B. While specific quantitative data from a comprehensive public study on Trabectedin is limited, the principles of such studies are well-established. The table below illustrates the typical conditions and expected outcomes for the formation of oxidative impurities like Impurity B.

| Stress Condition | Typical Agent / Parameter | Expected Outcome for Impurity B Formation | Rationale |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl | Low to moderate degradation. | While hydrolysis can occur at other sites, the sulfide moiety is less susceptible to acid-catalyzed degradation compared to other functional groups. |

| Base Hydrolysis | Dilute NaOH | Low to moderate degradation. | Alkaline conditions can promote various reactions, but direct, rapid oxidation to sulfoxide is not the primary pathway. |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | Significant increase in Impurity B. | H₂O₂ is a direct oxidizing agent that readily converts sulfides to sulfoxides. This condition is expected to be the primary driver of Impurity B formation in forced degradation. |

| Thermal Stress | Elevated Temperature (e.g., >40°C) | Increase in Impurity B over time. | Heat can accelerate the rate of oxidation reactions, especially in the presence of ambient oxygen. |

| Photolytic Stress | Exposure to UV/Visible Light | Potential for increase in Impurity B. | Light can provide the energy to initiate radical reactions, which can lead to oxidation. |

Stability Considerations During Intermediate Storage and Product Lyophilization Processes

The final steps of drug manufacturing, particularly lyophilization (freeze-drying) and storage, are critical control points for preventing impurity formation. Trabectedin for injection is supplied as a lyophilized powder, which is a process known to potentially introduce oxidative stress. The removal of water during lyophilization can concentrate solutes and bring trace metal contaminants into close proximity with the API, which may catalyze the formation of reactive oxygen species and subsequent oxidation of the drug.

A patent related to Trabectedin formulations notes that the use of specific bulking agents, such as disaccharides, can significantly reduce the formation of impurities during both the lyophilization process and subsequent storage, highlighting the importance of formulation in maintaining product stability. This indicates that without such protective excipients, the API is more vulnerable to degradation, including the formation of the sulfoxide impurity, during these final manufacturing and storage stages.

Advanced Strategies for the Control and Mitigation of Trabectedine Impurity B

Synthetic Process Optimization for Minimizing Impurity B Levels

Refinement of Reaction Parameters to Reduce Impurity B Accumulation

The formation of Trabectedin (B1682994) Impurity B is intrinsically linked to the specific reaction conditions employed during the synthesis of trabectedin. While detailed proprietary information on the exact synthetic steps leading to Impurity B is not publicly available, general principles of organic process chemistry suggest that its formation can be minimized by carefully controlling key reaction parameters. These parameters often include:

Temperature: Even slight variations in reaction temperature can significantly influence the rate of side reactions leading to impurity formation.

Pressure: For reactions conducted under pressure, maintaining a stable and optimized pressure is crucial.

Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically affect the reaction's selectivity towards the desired product over the formation of impurities.

Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the desired product or the formation of additional byproducts.

Process analytical technology (PAT) can be instrumental in monitoring these parameters in real-time, allowing for immediate adjustments to maintain optimal conditions and minimize the accumulation of Impurity B.

Development of Targeted Purification and Isolation Protocols for Trabectedine

Even with a highly optimized synthetic process, the complete elimination of impurities is often not feasible. Therefore, robust purification protocols are essential to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications. For trabectedin, which has low aqueous solubility, specialized purification techniques are necessary. tga.gov.au

Advanced chromatographic techniques, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are powerful tools for separating structurally similar compounds like trabectedin and its impurities. wjpls.org The development of a specific and validated RP-HPLC method is crucial for both the quantification and the removal of Impurity B. wjpls.org Key aspects of developing such a method include the selection of the appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffer at a specific pH), and detection wavelength to ensure optimal separation and sensitivity. wjpls.org

Crystallization is another critical step in the purification process. Controlled crystallization can selectively isolate the pure trabectedin, leaving Impurity B and other impurities in the mother liquor. The choice of solvent system and the control of temperature and cooling rates are critical parameters in developing an effective crystallization process for trabectedin.

Formulation Science Approaches for Enhanced Trabectedin Stability and Impurity B Suppression

The stability of trabectedin is a significant concern due to its limited aqueous solubility and thermal stability. epo.org Degradation of trabectedin can lead to the formation of new impurities, potentially including or contributing to the levels of Impurity B. Formulation science plays a crucial role in stabilizing the drug substance and the final drug product.

Impact of pH and Buffering Systems on Trabectedin Stability and Impurity Profile

Trabectedin's solubility and stability are highly dependent on the pH of the solution. tga.gov.augoogle.com Its solubility increases in acidic conditions. tga.gov.au Pharmaceutical formulations of trabectedin are often lyophilized (freeze-dried) to enhance stability. epo.orggoogle.com The pH of the pre-lyophilization solution is a critical parameter that must be carefully controlled.

A buffered solution is necessary to maintain the pH within a specific range, which is crucial for trabectedin's stability. google.comgoogle.com Phosphate buffers are commonly used in trabectedin formulations. nice.org.ukepo.org The optimal pH range for a pre-lyophilization solution of trabectedin is typically between 3 and 5. google.comgoogle.com Maintaining the pH in this range helps to minimize degradation and, consequently, the formation of degradation-related impurities.

Table 1: Recommended pH and Buffer Ratios for Trabectedin Formulations

| Parameter | Preferred Range | More Preferred Range | Most Preferred Range |

|---|---|---|---|

| Pre-lyophilization Solution pH | 3-5 google.comgoogle.com | 3.5-4.5 google.comgoogle.com | 3.6-4.2 google.comgoogle.com |

Role of Excipients and Stabilizers (e.g., cyclodextrins, amino acids) in Inhibiting Degradation Pathways

Excipients are inactive substances formulated alongside the active ingredient to aid in the manufacturing process, protect the drug from degradation, and enhance its stability. colorcon.comopenaccessjournals.com For trabectedin, the choice of excipients is critical for its stability.

Bulking Agents and Lyoprotectants: In lyophilized formulations, bulking agents like mannitol (B672) and sucrose (B13894) are used. nice.org.ukepo.org These excipients provide structure to the lyophilized cake and protect the active substance during the freeze-drying process and storage. google.com Sucrose-based formulations have been shown to be markedly more stable than mannitol-based ones. tga.gov.au

Stabilizers:

Cyclodextrins: The use of cyclodextrin (B1172386) derivatives, such as sulfobutyl-β-cyclodextrin, can form inclusion complexes with trabectedin, increasing its solubility and improving its stability. google.com

Amino Acids: Amino acids, such as L-arginine, have been investigated as stabilizers for trabectedin formulations. epo.orgepo.org They can help to improve the stability of the lyophilized product. epo.org

The selection and concentration of these excipients must be carefully optimized to ensure they effectively inhibit the specific degradation pathways that could lead to the formation of Impurity B, without introducing any new compatibility issues.

Comparative Analysis and Management of Diverse Trabectedin Impurities

A comprehensive understanding of the impurity profile of trabectedin is essential. This includes identifying the chemical structures of known impurities, such as ET-745 and Ecteinascidin 770, and understanding their formation mechanisms. pharmaffiliates.com This knowledge allows for the development of targeted control strategies for each specific impurity.

By implementing a multi-faceted approach that combines synthetic process optimization, advanced purification techniques, and rational formulation design, the levels of Trabectedin Impurity B and other impurities can be effectively controlled, ensuring the quality, safety, and efficacy of the final drug product.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Trabectedin |

| Trabectedin Impurity B |

| ET-745 |

| Ecteinascidin 770 |

| Mannitol |

| Sucrose |

| Potassium Dihydrogen Phosphate |

| Sulfobutyl-β-cyclodextrin |

| L-arginine |

State of the Art Analytical Methodologies for the Characterization and Quantification of Trabectedine Impurity B

Chromatographic Techniques for High-Resolution Separation and Detection

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS), form the cornerstone of analytical strategies for impurity profiling of trabectedin (B1682994). These techniques offer the requisite selectivity and sensitivity to resolve and quantify Trabectedine Impurity B from the active pharmaceutical ingredient (API) and other related substances.

Optimized High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the routine analysis and impurity profiling of trabectedin. A well-developed and validated RP-HPLC method can effectively separate this compound from the main component and other process-related or degradation impurities.

A representative stability-indicating RP-HPLC method for the determination of trabectedin and its impurities utilizes a C18 stationary phase. The chromatographic conditions are meticulously optimized to achieve adequate resolution between all relevant peaks. Key parameters for such a method are detailed in the table below.

| Parameter | Condition |

| Stationary Phase | Zorbax SB, C18 (150x4.6mm, 3.5µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (B52724) (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | Ambient |

This method is designed to be stability-indicating, meaning it can resolve degradation products from the parent drug, which is essential for monitoring the stability of trabectedin and the formation of impurities like the sulfoxide (B87167) derivative (Impurity B) under various stress conditions (e.g., oxidative, thermal, and photolytic). nice.org.ukscribd.comwjpls.orgresearchgate.net The specificity of the method ensures that the peak corresponding to this compound is free from interference from other components in the sample matrix. wjpls.org

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace-Level Quantification

For the unambiguous identification and sensitive quantification of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This powerful technique provides structural information based on the mass-to-charge ratio (m/z) of the impurity and its fragmentation pattern, while also offering exceptional sensitivity for trace-level analysis.

In a typical LC-MS/MS workflow, the effluent from the HPLC column is introduced into the mass spectrometer source, where ionization of the analyte occurs. Electrospray ionization (ESI) in the positive ion mode is commonly employed for trabectedin and its related compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor-to-product ion transition. This enhances the selectivity and sensitivity of the assay.

For Trabectedine, the precursor ion [M+H]⁺ is m/z 762. A common product ion for quantification is m/z 234. unive.it While specific MRM transitions for this compound are not always publicly detailed, they would be determined based on the mass of the sulfoxide derivative (molecular weight of 777.84 g/mol ) and its characteristic fragmentation in the mass spectrometer. The development of such a method would involve the infusion of a reference standard of this compound to identify the optimal precursor and product ions for its selective detection.

The high sensitivity of LC-MS/MS allows for the determination of this compound at levels far below what is typically achievable with UV detection, which is crucial for controlling potentially potent impurities. unive.it

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Although there is no direct evidence in the reviewed literature of GC-MS being used for the analysis of degradation precursors of this compound itself, it is a standard technique for the control of other potential impurities. For instance, a headspace GC-MS (HS-GC-MS) method has been developed and validated for the determination of genotoxic impurities, such as nitromethane (B149229) and its analogs, in an intermediate of the trabectedin synthesis. This underscores the utility of GC-MS in ensuring the purity of the starting materials and intermediates, which indirectly contributes to the quality of the final drug substance. The regulatory guidelines mandate the control of residual solvents, and GC is the pharmacopoeial method for this purpose. nice.org.uk

Rigorous Analytical Method Development and Validation for this compound

The reliability of any analytical data hinges on the thorough validation of the methods used. For the quantification of this compound, the analytical methods are validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. scribd.comwjpls.org

Specificity and Selectivity Evaluations to Ensure Accurate Identification

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of HPLC, specificity is demonstrated by the resolution of the this compound peak from the trabectedin peak and all other potential impurities. Forced degradation studies are instrumental in demonstrating specificity. By subjecting trabectedin to stress conditions like acid, base, oxidation, heat, and light, a variety of degradation products are generated. A stability-indicating method must be able to separate all these degradation products, including Impurity B, from the parent drug. nice.org.ukeuropa.eu

For LC-MS/MS, selectivity is further enhanced by the use of MRM, where only a specific precursor-product ion transition is monitored, minimizing the likelihood of interference from other co-eluting compounds. unive.it

Determination of Linearity, Working Range, and Calibration Curve Performance

Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte over a given range. For the quantification of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of the impurity reference standard. The performance of the calibration curve is evaluated by its correlation coefficient (r²), which should be close to 1.

The working range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table of Method Validation Parameters for Trabectedin Analysis

| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Trabectedin Analysis |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | For Trabectedin, r² = 1 over a range of 50-175 µg/mL. scribd.comresearchgate.net For a HILIC-MS/MS method, the assay was linear up to 2.5 ng/mL. unive.it |

| Accuracy (% Recovery) | Typically 80-120% for impurities | The proposed HPLC method was reported as accurate. scribd.comwjpls.org |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15% | The proposed HPLC method was reported as precise. scribd.comwjpls.org For a HILIC-MS/MS method, the intra- and inter-day relative standard deviation was less than 12.35%. unive.it |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | For an HPLC method, the LOD was found to be 0.016 ng/mL. scribd.comresearchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | For an HPLC method, the LOQ was found to be 0.050 ng/mL. scribd.comresearchgate.net For a HILIC-MS/MS method, the LLOQ was 0.01 ng/mL. unive.it |

These validation parameters ensure that the analytical methods employed for the control of this compound are reliable, accurate, and precise for their intended use in the quality control of trabectedin.

Establishment of Lower Limits for Detection (LOD) and Quantification (LOQ)

The establishment of lower limits for detection (LOD) and quantification (LOQ) is a critical aspect of validating an analytical method for impurities such as this compound. These parameters define the sensitivity of the method. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For impurities like this compound, which are typically present at very low levels, highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector are commonly employed. wjpls.orgijbpas.com The determination of LOD and LOQ is generally performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Several approaches can be used to determine LOD and LOQ, including:

Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the impurity and establishing the minimum level at which the analyte can be reliably detected.

Signal-to-Noise Ratio: This is a common approach where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. nih.gov

Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are:

LOD = 3.3 * (σ/S)

LOQ = 10 * (σ/S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

While specific LOD and LOQ values for this compound are not publicly available, a validated HPLC method for acetaminophen (B1664979) and its impurities reported an LOQ of 0.1 µg/ml for each impurity. nih.gov For a Janus kinase inhibitor, a validated RPLC method established an LOD of 0.416 μg/mL and an LOQ of 1.260 μg/mL. dergipark.org.tr It is expected that a validated method for this compound would achieve comparable or even lower limits, given the potency of the parent drug.

Table 1: Illustrative LOD and LOQ Data for this compound

| Parameter | Method | Typical Value |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 µg/mL |

Note: The values in this table are illustrative and based on typical analytical method validation for pharmaceutical impurities. Actual values for this compound would need to be determined experimentally.

Comprehensive Assessment of Method Precision (Repeatability and Intermediate Precision) and Accuracy

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the test results obtained by the method to the true value. Both are fundamental to ensuring the reliability of quantitative data for this compound.

Precision is typically assessed at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is usually determined by performing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration.

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. For impurity analysis, the acceptance criteria for precision are generally stringent. For instance, a validated HPLC method for acetaminophen impurities reported coefficients of variation of less than 4% for intra-day and inter-day analyses. nih.gov

Accuracy is determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard of this compound). It is often assessed using a minimum of nine determinations over a specified concentration range. The accuracy is expressed as the percentage of recovery by the assay of the known added amount of analyte in the sample. For a validated HPLC method for triamcinolone, good recovery values were obtained for all drug concentrations used. researchgate.net

Table 2: Illustrative Precision and Accuracy Data for this compound

| Parameter | Level | Acceptance Criteria (Illustrative) |

| Precision (RSD) | ||

| Repeatability | 100% of target concentration | ≤ 2.0% |

| Intermediate Precision | 100% of target concentration | ≤ 3.0% |

| Accuracy (% Recovery) | ||

| Low Concentration | 50% of target concentration | 98.0 - 102.0% |

| Medium Concentration | 100% of target concentration | 98.0 - 102.0% |

| High Concentration | 150% of target concentration | 98.0 - 102.0% |

Note: The values in this table are illustrative and based on typical analytical method validation for pharmaceutical impurities. Actual values for this compound would need to be determined experimentally.

Robustness Testing of Analytical Procedures Against Method Parameter Variations

Robustness testing is a critical component of analytical method validation that demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters. The goal is to identify the method's capacity to remain unaffected by small, yet deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

For a typical HPLC method for the analysis of this compound, the following parameters would be investigated during robustness testing:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer would be varied (e.g., ± 2%).

pH of the Mobile Phase: The pH of the aqueous buffer would be slightly adjusted (e.g., ± 0.2 pH units).

Column Temperature: The temperature of the column oven would be altered (e.g., ± 5 °C).

Flow Rate: The flow rate of the mobile phase would be varied (e.g., ± 10%).

Wavelength of Detection: The detection wavelength would be slightly changed (e.g., ± 2 nm).

Different Columns: The analysis would be performed using columns from different batches or manufacturers.

The effect of these variations on the analytical results, such as the retention time, peak area, and resolution between this compound and the parent compound or other impurities, would be evaluated. The results of the robustness study are used to establish the system suitability parameters to ensure the validity of the analytical procedure.

Table 3: Illustrative Robustness Testing Parameters and Acceptance Criteria for this compound Analysis

| Parameter Varied | Variation | Acceptance Criteria (Illustrative) |

| Mobile Phase Ratio | ± 2% | System suitability parameters met; %RSD of results ≤ 5% |

| Mobile Phase pH | ± 0.2 | System suitability parameters met; %RSD of results ≤ 5% |

| Column Temperature | ± 5 °C | System suitability parameters met; %RSD of results ≤ 5% |

| Flow Rate | ± 10% | System suitability parameters met; %RSD of results ≤ 5% |

Note: The parameters and acceptance criteria in this table are illustrative and would be specific to the validated analytical method for this compound.

Development and Certification of Reference Standards for this compound

The availability of a well-characterized and certified reference standard for this compound is a prerequisite for the accurate quantification of this impurity in the active pharmaceutical ingredient (API) and finished drug product. A certified reference material (CRM) is a standard of the highest quality and provides traceability to the International System of Units (SI). researchgate.net

The development and certification of a reference standard for this compound involves a multi-step process:

Synthesis and Isolation: this compound would first need to be synthesized or isolated from bulk Trabectedin that has been subjected to forced degradation studies. pharmtech.com Forced degradation involves exposing the API to stress conditions such as heat, light, acid, base, and oxidation to generate potential impurities. pharmtech.com The impurity would then be isolated using techniques like preparative HPLC.

Structural Characterization: The isolated impurity would be subjected to extensive structural elucidation using a battery of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern

Infrared (IR) and Ultraviolet (UV) spectroscopy

Purity Assessment: The purity of the isolated impurity would be determined using multiple independent analytical methods to ensure the absence of other impurities. This typically involves a mass balance approach, where the content of the impurity is determined by subtracting the percentages of all other detected impurities, water content (by Karl Fischer titration), and residual solvents (by gas chromatography).

Certification: The certification of the reference standard is carried out by a recognized body, such as a national metrology institute or a pharmacopeia. researchgate.netusp.org The certified value is assigned based on the results of the comprehensive characterization and purity assessment, and an uncertainty budget is established. walshmedicalmedia.com The certified reference standard is then accompanied by a certificate of analysis that provides all the relevant information about its identity, purity, and proper storage conditions.

The availability of a certified reference standard for this compound is crucial for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling and to ensure the quality, safety, and efficacy of Trabectedin drug products. usp.orgclearsynth.com

Regulatory Landscape and Quality Assurance Frameworks for Trabectedine Impurities

Adherence to International Harmonization Council (ICH) Guidelines for Pharmaceutical Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are globally recognized by regulatory authorities. gmp-compliance.orgeuropa.eu Adherence to these guidelines is essential for the marketing authorization of any new drug substance, including Trabectedin (B1682994). premier-research.com The primary directives governing non-mutagenic and potentially genotoxic impurities are ICH Q3A/B and ICH M7, respectively.

ICH Q3A(R2) and Q3B(R2) provide guidance on the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.euxinfuda-group.com These guidelines establish thresholds that trigger specific regulatory expectations. The level of any impurity, such as Trabectedine Impurity B, present in a new drug substance that has been adequately evaluated in safety and clinical studies is considered qualified. ich.org

The application of these directives involves:

Reporting: Analytical results for all batches of Trabectedin used in clinical, safety, and stability testing must be provided in the registration application. ich.org Impurities found above the reporting threshold must be documented.

Identification: If an impurity is observed at a level exceeding the identification threshold, efforts must be made to determine its chemical structure. fda.gov

Qualification: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. premier-research.comich.org If this compound exceeds the qualification threshold, a comprehensive safety assessment is required.

The specific thresholds are determined by the maximum daily dose of the drug.

Table 1: ICH Q3A/B Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This interactive table summarizes the thresholds outlined in ICH Q3A/B guidelines.

Given that impurities can pose a carcinogenic risk even at very low levels, the ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities. ich.orgeuropa.euich.org This is a critical consideration for all potential impurities in the Trabectedin profile, including Impurity B. The guideline emphasizes a risk-based approach to limit potential carcinogenic risk. europa.eu

The process under ICH M7 involves:

Hazard Assessment: The first step is to assess the mutagenic potential of an impurity. This is often done using computational toxicology assessments, known as (quantitative) structure-activity relationship or (Q)SAR analysis, to identify structural alerts for mutagenicity. gmp-compliance.org

Classification: Based on the hazard assessment and available data, the impurity is assigned to one of five classes. ich.org

Control Strategy: A control strategy is developed based on the impurity's classification. For mutagenic impurities (Class 1 and 2), control is typically based on a substance-specific acceptable intake or a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. premier-research.com

Table 2: ICH M7 Classification of Mutagenic Impurities

| Class | Description | Recommended Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC-based acceptable intake. |

| Class 3 | Contain structural alert(s) for mutagenicity, but with no or insufficient data to confirm. | Control at or below the TTC-based acceptable intake. May require further testing. |

| Class 4 | Contain structural alert(s) that are shared with the drug substance or related non-mutagenic compounds. | Treat as non-mutagenic impurity. |

| Class 5 | No structural alert(s) for mutagenicity, or sufficient evidence for absence of mutagenicity. | Treat as non-mutagenic impurity (control according to ICH Q3A/B). |

This interactive table outlines the classification system for potential genotoxic impurities as per ICH M7 guidelines.

For this compound, a thorough ICH M7 assessment would be required to determine its mutagenic potential and establish an appropriate and safe control limit in the final drug substance.

Implementation of Risk-Based Approaches in Impurity Control Strategies

Modern pharmaceutical quality management relies heavily on risk-based approaches to ensure product safety. europa.eunih.gov This involves proactively identifying and mitigating risks associated with impurities throughout the manufacturing process.

A comprehensive risk assessment for Trabectedine impurities begins with a deep understanding of the manufacturing process. nih.gov Trabectedin is a complex tetrahydroisoquinoline alkaloid originally derived from a marine tunicate and now produced synthetically. europa.eu Potential sources for this compound could include:

Starting Materials and Reagents: Impurities present in the initial building blocks of the synthesis.

Intermediates: Unreacted intermediates or by-products from intermediate steps.

Chemical Reactions: Side reactions occurring during the main synthesis pathway.

Degradation: Degradation of the Trabectedin molecule itself during manufacturing or storage.

A risk assessment would evaluate the likelihood of each potential impurity forming and persisting in the final API. researchgate.net

For potentially mutagenic impurities that are introduced early in a synthesis, it may not be necessary to test for them in the final API if the process is demonstrated to adequately remove them. This is justified through the calculation of a "purge factor," a concept endorsed by ICH M7. ich.orgyoutube.com A purge factor is a theoretical estimation of the reduction of an impurity's concentration by a specific process or series of process steps. europa.euresearchgate.net

The calculation considers several physicochemical properties and process parameters:

Reactivity: The potential for the impurity to be consumed in a subsequent chemical reaction.

Solubility: Differences in solubility between the impurity and the desired product during crystallization, extraction, or precipitation steps.

Volatility: The potential for the impurity to be removed during drying or distillation steps.

Other Physical Processes: Removal via chromatography or filtration.

Table 3: Hypothetical Purge Factor Calculation for this compound

| Manufacturing Stage | Purge Mechanism | Assigned Factor | Cumulative Purge Factor |

|---|---|---|---|

| Step 1: Reaction | Reactivity (consumed in side reaction) | 10 | 10 |

| Step 2: Extraction | Solubility (partitions away from product) | 5 | 50 |

| Step 3: Crystallization | Solubility (remains in mother liquor) | 20 | 1,000 |

| Step 4: Filtration/Washing | Solubility (washed away) | 3 | 3,000 |

| Step 5: Drying | Volatility (removed under vacuum) | 1 | 3,000 |

This interactive table provides a simplified, hypothetical example of how a purge factor is calculated across multiple manufacturing steps.

Leveraging Quality by Design (QbD) Principles for Proactive Impurity Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. celonpharma.comnih.gov Instead of relying solely on end-product testing, QbD aims to build quality into the product from the outset. researchgate.netresearchgate.net

For managing this compound, a QbD approach would involve:

Defining a Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final Trabectedin product, including a stringent limit for Impurity B.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be identified as a CQA, as it is a characteristic that must be within an appropriate limit to ensure product safety. nih.gov

Conducting Risk Assessment: Identifying material attributes and process parameters that could impact the formation and removal of Impurity B.

Developing a Design Space: Through experimentation (e.g., Design of Experiments), a multidimensional combination and interaction of input variables and process parameters is established that has been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the level of this compound is consistently controlled.

Implementing a Control Strategy: The control strategy includes input material controls, process controls and monitoring, and potentially final product testing, to ensure the process remains within the design space and the QTPP is consistently met. nih.gov

By using QbD principles, manufacturers can develop a robust manufacturing process for Trabectedin that proactively and consistently controls the levels of this compound, ensuring a high-quality and safe pharmaceutical product.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Trabectedine Impurity B in pharmaceutical formulations?

Methodological Answer:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection are standard techniques. For quantification, method validation per ICH Q2(R2) guidelines is critical, including specificity, linearity, accuracy, and precision . LC-MS/MS is preferred for trace-level impurities due to its high sensitivity and selectivity, while HPLC-UV suffices for routine analysis of impurities above 0.1% .

Basic: What validation parameters are essential for ensuring the reliability of impurity quantification methods for this compound?

Methodological Answer:

Key parameters include:

- Specificity : Demonstrate resolution between the impurity and active pharmaceutical ingredient (API) using forced degradation studies (e.g., acid/base hydrolysis, oxidation) .

- Linearity : Establish a calibration curve across 50–150% of the impurity’s expected concentration range .

- Accuracy : Spike recovery experiments (80–120% recovery) in triplicate .

- Precision : Repeatability (intra-day) and intermediate precision (inter-day) with relative standard deviation (RSD) ≤ 5% .

Advanced: How can researchers resolve structural ambiguities in this compound when traditional spectroscopic methods are inconclusive?

Methodological Answer:

Advanced hyphenated techniques like nuclear magnetic resonance (NMR) with LC-MS/MS or high-resolution mass spectrometry (HRMS) are critical. For example:

- HRMS : Determine exact mass-to-charge (m/z) ratios to propose molecular formulas .

- 2D-NMR : Use heteronuclear single quantum coherence (HSQC) or correlation spectroscopy (COSY) to map proton-carbon connectivity .

- Synthetic corroboration : Compare spectral data with intentionally synthesized impurities .

Advanced: What experimental design considerations are critical for stability studies of this compound under accelerated storage conditions?

Methodological Answer:

Design studies per ICH Q1A guidelines:

- Stress conditions : Expose samples to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6–12 months .

- System suitability : Validate chromatographic resolution using relative retention times (RRT) against reference standards .

- Kinetic modeling : Use Arrhenius equations to predict impurity formation rates at varying temperatures .

Advanced: How should researchers address contradictions in impurity profile data across different batches of Trabectedine API?

Methodological Answer:

- Root-cause analysis : Investigate synthesis pathways (e.g., intermediates, catalysts) using LC-MS/MS to identify batch-specific byproducts .

- Statistical evaluation : Apply multivariate analysis (e.g., principal component analysis) to correlate process parameters (e.g., pH, temperature) with impurity levels .

- Replicate studies : Repeat analyses under standardized conditions to rule out methodological variability .

Advanced: What strategies are effective in synthesizing this compound for use as a reference standard?

Methodological Answer:

- Retrosynthetic analysis : Identify precursor molecules from the API’s synthesis pathway (e.g., incomplete esterification or oxidation steps) .

- Scale-up : Use preparative HPLC to isolate milligram quantities from stressed API samples .

- Purity verification : Confirm purity (>95%) via quantitative NMR (qNMR) or differential scanning calorimetry (DSC) .

Advanced: How can forced degradation studies be optimized to predict potential impurities in Trabectedine under extreme conditions?

Methodological Answer:

- Oxidative stress : Treat API with 3% hydrogen peroxide at 60°C for 24 hours to simulate oxidation pathways .

- Photolytic stress : Expose samples to 1.2 million lux-hours of UV light to assess photodegradation .

- Data interpretation : Use mass spectral libraries (e.g., NIST) to match fragmentation patterns with known degradation products .

Advanced: What role does isotopic pattern analysis play in confirming the identity of this compound?

Methodological Answer:

Isotopic patterns from HRMS or MS/MS help distinguish between isobaric impurities. For example:

- Isotope spacing : Calculate mass differences (e.g., 1.0034 Da for carbon-13) to confirm molecular formulas .

- Fragment ions : Compare MS/MS spectra of the impurity with the API to identify structural modifications (e.g., demethylation) .

Advanced: How can researchers model the kinetic behavior of this compound during API storage?

Methodological Answer:

- Zero/first-order kinetics : Fit impurity concentration vs. time data to determine rate constants .

- Activation energy : Calculate using Arrhenius plots from degradation studies at 40°C, 50°C, and 60°C .

- Predictive thresholds : Establish maximum allowable levels based on ICH Q3B thresholds (e.g., 0.15% for unidentified impurities) .

Advanced: What computational tools are available to predict the toxicity profile of this compound?

Methodological Answer:

- In silico models : Use software like Derek Nexus or Leadscope to assess genotoxicity via structural alerts .

- QSAR analysis : Correlate impurity physicochemical properties (e.g., logP, molecular weight) with toxicity endpoints .

- Validation : Cross-reference predictions with Ames test data for bacterial mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.